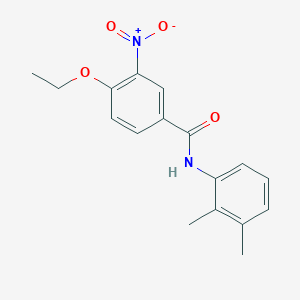![molecular formula C25H16O4 B5708999 3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)
3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, also known as NAOE, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of chromenone derivatives and has shown potential in various applications, including medicinal chemistry, drug discovery, and synthetic chemistry.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of reactive oxygen species (ROS) and prevent oxidative stress. Furthermore, this compound can inhibit the proliferation of cancer cells and induce apoptosis. It can also reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is its high potency and selectivity. It can be used at low concentrations to achieve significant biological effects. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one. One of the areas of interest is the development of novel synthetic methods to produce this compound and its derivatives with improved properties. Another direction is the investigation of the potential of this compound in the treatment of other diseases such as diabetes, cardiovascular diseases, and autoimmune diseases. Furthermore, the use of this compound in combination with other drugs or therapies can be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves the condensation of 2-naphthylacetic acid with 4-hydroxycoumarin in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ethyl oxalyl chloride to obtain the final product. This method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential use in the treatment of various diseases. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been shown to have a neuroprotective effect and can prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-(2-naphthalen-2-yl-2-oxoethoxy)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O4/c26-23(18-10-9-16-5-1-2-6-17(16)13-18)15-28-19-11-12-21-20-7-3-4-8-22(20)25(27)29-24(21)14-19/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJJTJYZHKHCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5708936.png)
![2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5708939.png)
![3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5708940.png)
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine](/img/structure/B5708968.png)

![N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5708980.png)

![N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5708994.png)
![methyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5708997.png)

![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)
![3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5709018.png)